Cas no 339012-83-8 (5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid)

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid is a specialized organic compound featuring a trifluoromethyl-substituted aniline moiety linked to an isoxazole carboxylic acid scaffold. Its structural design incorporates both aromatic and heterocyclic components, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful in the synthesis of biologically active molecules, including potential enzyme inhibitors or receptor modulators. Its high purity and well-defined chemical properties ensure reproducibility in experimental applications. Suitable for use in medicinal chemistry and material science, it offers researchers a versatile building block for targeted molecular design.
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid structure
339012-83-8 structure
商品名:5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid
CAS番号:339012-83-8
MF:C13H9N2O4F3
メガワット:314.217
MDL:MFCD00793091
CID:3061031
PubChem ID:2775564

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 化学的及び物理的性質

名前と識別子

    • 3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide
    • 339012-83-8
    • 5-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-1,2-oxazole-3-carboxylic acid
    • HEYOBNARZABBEQ-UHFFFAOYSA-N
    • 5-methyl-4-[[3-(trifluoromethyl)anilino]carbonyl]-3-isoxazolecarboxylic acid
    • 5-methyl-4-([3-(trifluoromethyl)anilino]carbonyl)-3-isoxazolecarboxylic acid
    • AKOS005070989
    • 5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylicacid
    • 5-methyl-4-(3-(trifluoromethyl)phenylcarbamoyl)isoxazole-3-carboxylic acid
    • SCHEMBL7824661
    • MFCD00793091
    • 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid
    • CS-0327694
    • 5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid
    • 7J-922
    • 5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic Acid
    • 3-carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide
    • 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid
    • MDL: MFCD00793091
    • インチ: InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21)
    • InChIKey: HEYOBNARZABBEQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=NOC(C)=C1C(NC2=CC=CC(C(F)(F)F)=C2)=O)O

計算された属性

  • せいみつぶんしりょう: 314.05144126g/mol
  • どういたいしつりょう: 314.05144126g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 444
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • ゆうかいてん: 178
  • ふってん: 178°C

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid セキュリティ情報

  • 危害声明: Irritant
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Sealed in dry,2-8°C

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M029640-50mg
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic Acid
339012-83-8
50mg
$ 380.00 2022-06-04
Chemenu
CM309343-1g
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid
339012-83-8 95%
1g
$*** 2023-05-30
abcr
AB157678-1g
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; .
339012-83-8
1g
€950.60 2025-02-19
abcr
AB157678-500mg
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; .
339012-83-8
500mg
€620.80 2025-02-19
Ambeed
A113910-1g
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid
339012-83-8 95+%
1g
$619.0 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398364-500mg
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid
339012-83-8 95+%
500mg
¥4870.00 2024-05-18
TRC
M029640-100mg
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic Acid
339012-83-8
100mg
$ 625.00 2022-06-04
1PlusChem
1P00BZ8S-500mg
3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide
339012-83-8
500mg
$425.00 2025-02-25
A2B Chem LLC
AF58092-500mg
3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide
339012-83-8
500mg
$253.00 2024-04-20
Chemenu
CM309343-1g
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid
339012-83-8 95%
1g
$793 2021-08-18

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 関連文献

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acidに関する追加情報

Introduction to 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid (CAS No. 339012-83-8)

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 339012-83-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes an isoxazole core functionalized with a methyl group, a carbonyl group, and a trifluoromethyl-substituted aniline moiety. The unique combination of these structural elements imparts distinct chemical properties and biological activities, making it a subject of extensive research and development.

The isoxazole ring is a heterocyclic structure consisting of three carbon atoms and one oxygen atom, forming a fused system that is commonly found in various bioactive natural products and synthetic drugs. The presence of the methyl group at the 5-position of the isoxazole ring influences the electronic distribution and reactivity of the molecule, while the carbonyl group at the 4-position serves as a key site for further functionalization and interaction with biological targets. The most notable feature of this compound is the 3-(trifluoromethyl)anilinocarbonyl substituent, which introduces a highly electronegative trifluoromethyl group adjacent to an aniline ring. This substitution pattern is strategically designed to enhance binding affinity and metabolic stability, critical factors in drug design.

In recent years, the pharmaceutical industry has placed increasing emphasis on the development of novel heterocyclic compounds due to their proven efficacy in modulating biological pathways. The 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid has been extensively studied for its potential applications in treating various therapeutic conditions. Its structural motifs are reminiscent of known pharmacophores that exhibit anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group, in particular, is well-documented for its ability to improve pharmacokinetic profiles by enhancing lipophilicity and metabolic resistance.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with biological targets with remarkable accuracy. Molecular docking studies have revealed that the 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid can effectively bind to enzymes and receptors involved in inflammatory responses and cell proliferation. These findings have spurred interest in synthesizing analogs with optimized bioactivity for therapeutic use. The compound’s ability to interact with multiple targets suggests its potential as a multitargeted drug candidate, which could reduce side effects associated with single-target therapies.

The synthesis of 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group into the aniline ring is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have made it feasible to incorporate this moiety efficiently. These advancements have not only simplified the synthesis process but also opened up new avenues for exploring related compounds.

The biological activity of this compound has been preliminarily evaluated through in vitro assays targeting key disease-related pathways. Preliminary results indicate that it exhibits inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2), which is implicated in pain and inflammation. Additionally, it demonstrates interactions with kinases involved in cancer cell signaling pathways, suggesting its potential as an anticancer agent. These findings are particularly promising given the growing demand for alternative treatments due to rising drug resistance.

The pharmacokinetic properties of 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid are also under investigation to assess its suitability for clinical development. Studies using animal models have shown that it exhibits favorable distribution characteristics, with moderate bioavailability and prolonged half-life. These attributes are crucial for ensuring that the drug remains effective at therapeutic concentrations over time. Furthermore, preliminary toxicity studies suggest that it is well-tolerated at doses comparable to those expected for clinical use.

The development of this compound aligns with broader trends in medicinal chemistry aimed at creating drugs with improved efficacy and reduced side effects. The integration of computational modeling with experimental synthesis has accelerated the discovery process significantly. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can rapidly identify promising candidates for further optimization.

Future directions for research on 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid include exploring its mechanism of action in greater detail and evaluating its efficacy in vivo models relevant to human diseases. Additionally, efforts are underway to develop derivatives with enhanced potency or selectivity by modifying specific structural features while maintaining overall pharmacological profiles similar to those observed with the parent compound.

In conclusion,5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid (CAS No. 339012-83-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural composition and promising biological activities. Its potential applications in treating inflammatory diseases and cancer make it a valuable candidate for further development into novel therapeutics aimed at addressing unmet medical needs.

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